6-(Methoxy-D3)pyridin-3-amine

Quantitative Bioanalysis LC-MS/MS Internal Standard Isotope Dilution Mass Spectrometry

Quantifying 6-methoxypyridin-3-amine in biological matrices? Isotopic cross-talk and variable recovery undermine assay accuracy. This deuterated methoxy-D3 analog provides the exact solution for regulated bioanalysis. - **+3.02 Da mass shift** meets FDA/EMA ≥3 Da threshold for SIL-IS, eliminating channel cross-talk - **Chromatographic co-elution** with non-deuterated analyte ensures identical extraction recovery and ionization - **Methoxy-specific deuteration** preserves amine reactivity for derivatization and metabolic KIE studies Synthesized with high isotopic purity. Available for immediate R&D supply.

Molecular Formula C6H8N2O
Molecular Weight 127.16 g/mol
Cat. No. B14028988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Methoxy-D3)pyridin-3-amine
Molecular FormulaC6H8N2O
Molecular Weight127.16 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=C1)N
InChIInChI=1S/C6H8N2O/c1-9-6-3-2-5(7)4-8-6/h2-4H,7H2,1H3/i1D3
InChIKeyUUVDJIWRSIJEBS-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Methoxy-D3)pyridin-3-amine: Identity and Procurement


6-(Methoxy-D3)pyridin-3-amine (CAS 1202760-61-9) is a deuterated pyridine derivative featuring a methoxy group in which all three hydrogen atoms have been replaced by deuterium at the 6-position and an unlabeled primary amine at the 3-position . With a molecular formula of C₆H₅D₃N₂O and a molecular weight of 127.16 g/mol—3.02 Da higher than its non-deuterated counterpart 6-methoxypyridin-3-amine (124.14 g/mol)—this compound retains the core aromatic heterocycle structure and the reactive amine handle that makes pyridinamines useful as synthetic intermediates and pharmacophores . The site-specific deuteration on the methoxy group establishes the compound's primary analytical and metabolic differentiation without altering the backbone connectivity, solubility profile, or basic amine reactivity relative to the parent molecule [1].

IS Stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification
+3 Methoxy-D3 labeling provides +3 Da mass shift from non-deuterated parent
NH₂ Unlabeled 3-amine retains native reactivity for derivatization or conjugate synthesis
For research use only; not for diagnostic or therapeutic procedures.

6-(Methoxy-D3)pyridin-3-amine: Why Analogs Cannot Substitute


Generic substitution of 6-(Methoxy-D3)pyridin-3-amine with non-deuterated 6-methoxypyridin-3-amine (CAS 6628-77-9) or with pyridinamines bearing deuterium at alternative positions introduces quantifiable analytical and metabolic discrepancies that preclude interchangeable use. The specific placement of three deuterium atoms on the methoxy group produces a predictable +3 Da mass shift that enables clean chromatographic co-elution with baseline-resolved mass spectrometric differentiation—a requirement for accurate isotope dilution LC-MS/MS quantification [1]. In contrast, deuterated analogs labeled elsewhere on the pyridine ring (e.g., ring-deuterated 5-chloropyridin-3,4,6-d3-2-amine) exhibit altered retention behavior due to secondary isotope effects on polarity and pKa, which can compromise internal standard performance when exact co-elution is required [2]. Furthermore, the strategic placement of deuterium on the methoxy group may mitigate oxidative O-demethylation—a known metabolic liability of methoxy-substituted heterocycles—through the primary kinetic deuterium isotope effect (KIE), whereas non-deuterated analogs lack this protective mechanism and ring-deuterated variants do not address O-dealkylation pathways [3].

Non-deuterated analog
Lacks the +3 Da mass shift required for baseline-resolved quantification; cannot serve as a SIL-IS for isotope dilution LC-MS/MS without introducing cross-talk.
Ring-deuterated pyridine analogs
May exhibit altered retention time and pKa due to secondary isotope effects, compromising co-elution fidelity and matrix-effect correction in electrospray ionization methods.
Unlabeled methoxy pyridinamines
Do not provide a deuterium kinetic isotope effect probe for O-demethylation studies; cannot support metabolic pathway differentiation in in vitro models.

6-(Methoxy-D3)pyridin-3-amine: Quantitative Evidence vs. Analogs


Mass Shift vs. Non-Deuterated Analog

6-(Methoxy-D3)pyridin-3-amine exhibits a molecular ion mass of 127.16 g/mol, representing a +3.02 Da increase relative to non-deuterated 6-methoxypyridin-3-amine (124.14 g/mol) due to the substitution of three protium atoms with deuterium on the methoxy group . This mass differential meets the widely accepted industry criterion of ≥3 Da for isotopic internal standards, ensuring that the naturally occurring M+2 and M+3 isotopic contributions from the analyte (approximately 1.1% and <0.1%, respectively, for C₆H₈N₂O) do not materially cross-contaminate the internal standard channel [1].

Mass shift vs. non‑deuterated
Direct comparison
+3.02 Da (127.16 vs 124.14 g/mol)
Meets the ≥3 Da mass difference criterion for isotopic internal standards, supporting isotope dilution LC-MS/MS quantification with minimal cross-talk.
Verified by high-resolution mass spectrometry; based on molecular formula C₆H₅D₃N₂O.
Quantitative Bioanalysis LC-MS/MS Internal Standard Isotope Dilution Mass Spectrometry

Co-Elution Fidelity vs. Alternative-Labeled Analogs

Deuterated internal standards that differ from the analyte only by isotopic substitution on a remote functional group (e.g., methoxy-D3) typically exhibit retention time shifts of ≤0.02 minutes under standard reversed-phase HPLC conditions, ensuring near-identical ionization suppression and extraction recovery [1]. In contrast, deuterated analogs bearing labels directly on the pyridine ring can show retention time deviations of 0.05–0.15 minutes due to secondary isotope effects on basicity (ΔpKa ≈ 0.01–0.03 per deuterium at ring positions), leading to differential matrix effect compensation and reduced quantitative accuracy when electrospray ionization gradients are steep [1][2].

Co‑elution fidelity vs. ring‑deuterated
Class‑level inference
Retention shift ≤0.02 min (methoxy‑D3) vs. 0.05–0.15 min (ring‑D)
Minimized retention deviation helps preserve uniform matrix effects and ionization suppression across analyte and IS channels.
Inferred from reversed‑phase C18 behavior of deuterated pyridines; actual method‑specific shift should be verified.
Reversed-Phase HPLC Internal Standard Selection Matrix Effect Correction

O-Demethylation Stability via Deuterium Effect

The methoxy group of pyridinamines is susceptible to oxidative O-demethylation mediated by cytochrome P450 enzymes (predominantly CYP1A2, CYP2D6, and CYP3A4), a metabolic pathway that typically generates the corresponding hydroxypyridine metabolite and formaldehyde [1]. Substitution of the three methoxy hydrogens with deuterium introduces a primary kinetic deuterium isotope effect (KIE) on the rate-limiting C–H bond cleavage step, with typical kH/kD values ranging from 3 to 10 for P450-mediated O-dealkylation reactions [1]. Non-deuterated 6-methoxypyridin-3-amine lacks this protective effect and is expected to undergo demethylation at the intrinsic rate (kH). Ring-deuterated pyridinamines do not address the O-demethylation liability and therefore provide no KIE benefit for this metabolic route [2].

O‑Demethylation KIE
Class‑level inference
Predicted kH/kD = 3–10
Deuterium substitution on methoxy may reduce CYP‑mediated O‑demethylation rate, supporting metabolic stability comparison studies.
Based on P450 O‑dealkylation KIE class data; requires experimental confirmation in target system.
Drug Metabolism Pharmacokinetics Cytochrome P450 Oxidative Metabolism

Amine Reactivity Preservation

6-(Methoxy-D3)pyridin-3-amine retains an unlabeled primary aromatic amine at the 3-position, which participates in standard amine derivatization reactions—including diazotization, acylation, Schiff base formation, and nucleophilic substitution—with reaction kinetics indistinguishable from the non-deuterated parent compound [1]. For example, Schiff base condensation with pyrrole-2-carbaldehyde proceeds efficiently with 6-methoxypyridin-3-amine to yield the bidentate ligand MPM, and identical reaction conditions are expected to apply to the D3-labeled analog, enabling the synthesis of deuterium-tagged ligands for metal complexation studies and tracer applications [2].

Amine reactivity retention
Supporting evidence
Expected comparable yield to non‑deuterated parent
Unlabeled 3‑amine maintains standard derivatization chemistry, enabling synthesis of deuterated ligands without reaction re‑optimization.
Qualitative expectation based on Schiff base formation with pyrrole‑2‑carbaldehyde; quantitative kinetic data not yet reported.
Medicinal Chemistry Synthetic Intermediate Derivatization

Storage Stability vs. Non-Deuterated Analog

The non-deuterated parent compound, 6-methoxypyridin-3-amine, exhibits stability under standard laboratory storage conditions (ambient temperature, protected from light and moisture) as a crystalline solid [1]. The methoxy-D3 isotopologue is expected to demonstrate equivalent solid-state stability, as deuterium substitution does not materially alter the compound's susceptibility to hydrolysis, oxidation, or thermal degradation pathways that do not involve C–H bond cleavage [2]. This ensures that procurement and inventory management practices developed for the non-deuterated analog can be applied directly to the D3-labeled version without additional stability concerns or special handling requirements.

Storage stability
Supporting evidence
Stable under ambient, dry, dark conditions (inferred)
Solid‑state stability comparable to non‑deuterated analog simplifies inventory management; no special storage anticipated.
Based on 6‑methoxypyridin‑3‑amine product specifications; deuterated batch stability should be monitored per internal protocols.
Chemical Stability Procurement Shelf Life

6-(Methoxy-D3)pyridin-3-amine: Key Applications and Procurement


LC-MS/MS Internal Standard Application

In regulated bioanalytical laboratories conducting pharmacokinetic (PK), toxicokinetic (TK), or clinical trial sample analysis, the +3.02 Da mass shift of 6-(Methoxy-D3)pyridin-3-amine relative to its non-deuterated analog satisfies the ≥3 Da threshold required to avoid isotopic cross-talk between analyte and internal standard channels [1]. This makes the compound suitable as a stable isotope-labeled internal standard (SIL-IS) for the quantification of 6-methoxypyridin-3-amine and structurally related pyridinamine analytes in plasma, urine, and tissue homogenates. The methoxy-specific labeling ensures near-identical chromatographic retention and extraction recovery, enabling robust correction for matrix effects and ionization variability—key requirements for method validation under FDA (2018) and EMA (2011) bioanalytical guidance [1].

O-Demethylation Metabolism Studies

For medicinal chemistry programs developing pyridinamine-containing drug candidates, the methoxy-D3 label provides a built-in probe for assessing the contribution of O-demethylation to overall metabolic clearance [1]. By comparing the metabolic stability of 6-(Methoxy-D3)pyridin-3-amine with its non-deuterated counterpart in human liver microsome or hepatocyte incubations, researchers can quantify the primary kinetic deuterium isotope effect (kH/kD) and determine whether blocking O-demethylation via deuteration would yield a meaningful pharmacokinetic benefit (e.g., extended half-life, reduced first-pass extraction) [1]. This evidence informs go/no-go decisions on deuterium-enabled drug optimization strategies without requiring synthesis of the fully elaborated drug candidate [2].

Deuterated Ligand Synthesis for Mechanistic Studies

The preserved amine reactivity of 6-(Methoxy-D3)pyridin-3-amine enables its use as a deuterated building block in the synthesis of Schiff base ligands, metal coordination complexes, and functionalized pyridine derivatives for mechanistic investigations [1]. For example, condensation with heteroaromatic aldehydes yields deuterium-labeled bidentate ligands that can be complexed with transition metals (e.g., Co(II), Cu(II)) to produce isotopically distinct analogs for tracking ligand exchange kinetics, metal binding stoichiometry, or biological distribution via mass spectrometry [1]. The methoxy-D3 label remains intact throughout these derivatizations, providing a persistent isotopic signature that does not interfere with downstream biological or catalytic activity [2].

qNMR Reference Standard and Impurity Profiling

The high isotopic purity and well-defined molecular structure of 6-(Methoxy-D3)pyridin-3-amine make it suitable as an internal reference compound for quantitative ¹H NMR spectroscopy and impurity profiling of non-deuterated 6-methoxypyridin-3-amine batches [1]. In qNMR applications, the deuterated analog can be spiked into samples as an internal concentration standard, with the distinct methoxy resonance (or its absence) providing a clean spectral region for integration without overlap with analyte signals [1]. This approach is particularly valuable in pharmaceutical quality control laboratories where accurate assay of pyridinamine intermediates is required for batch release and stability monitoring [2].

Application
Selection Property
Validation Focus
LC‑MS/MS quantitative bioanalysis
Methoxy‑D3 labeling with ≥3 Da mass shift
Co‑elution fidelity and matrix‑effect correction in target research matrices
Metabolic pathway investigation (O‑demethylation)
Built‑in deuterium kinetic isotope effect probe
Metabolic stability comparison in in vitro liver models; experimental kH/kD verification
Deuterated ligand and probe synthesis
Unlabeled 3‑amine reactivity preservation
Derivatization yield and isotopic integrity throughout synthetic steps
Quantitative ¹H NMR reference standard
High isotopic purity and distinct methoxy signal absence
Spectral non‑interference and integration linearity for research batch characterization

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